molecular formula C14H14O2 B1195817 1-Azuleneethanol, acetate

1-Azuleneethanol, acetate

Cat. No.: B1195817
M. Wt: 214.26 g/mol
InChI Key: OQHFEANZFBAIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Computational studies highlight its strong binding affinities with receptors involved in cytotoxic, thrombolytic, anti-inflammatory, analgesic, and antipyretic activities . Its molecular docking scores surpass reference drugs like vincristine sulfate and streptokinase in specific targets, such as the human estrogen receptor (3ERT) and tissue plasminogen activator (1A5H) . Predicted biological activities via Pass Online include anti-inflammatory (Pa = 0.517), antipyretic (Pa = 0.366), and antithrombotic (Pa = 0.413) effects . Despite these promising attributes, further in vivo validation and toxicity profiling are required for therapeutic development .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-azulen-1-ylethyl acetate

InChI

InChI=1S/C14H14O2/c1-11(15)16-10-9-13-8-7-12-5-3-2-4-6-14(12)13/h2-8H,9-10H2,1H3

InChI Key

OQHFEANZFBAIMT-UHFFFAOYSA-N

SMILES

CC(=O)OCCC1=C2C=CC=CC=C2C=C1

Canonical SMILES

CC(=O)OCCC1=C2C=CC=CC=C2C=C1

Synonyms

1-azulenethanol acetate

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Anxiolytic Activity : Exceeds diazepam’s binding affinity for the potassium channel, though less potent in sedative effects compared to captan .
  • Limitations: Lacks binding to COX-2 receptors, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) targeting both COX-1 and COX-2 .

Binding Affinities and Molecular Interactions

1-Azuleneethanol, acetate exhibits stronger interactions with multiple receptors compared to analogs:

  • Antidepressant : Ranks below tetraconazole (-7.100 kcal/mol) but still shows moderate affinity (-5.35 kcal/mol) for the serotonin receptor .
  • Synergistic Potential: Often co-occurs with captan and tetraconazole in S. foetida extracts, suggesting complementary mechanisms in multi-target therapies .

ADME/T and Toxicity Profiles

Table 2: ADME/T Comparison of 1-Azuleneethanol, Acetate and Analogs

Compound Lipinski’s Compliance Ames Toxicity Carcinogenicity Acute Oral Toxicity
1-Azuleneethanol, acetate Yes No No No
Captan Yes No No No
Tetraconazole Yes No No No
Vincristine sulfate No* Yes Yes High

*Violates ≥2 Lipinski rules due to high molecular weight and poor solubility .

Insights :

  • All three phytochemicals (1-Azuleneethanol, acetate, captan, tetraconazole) exhibit optimal drug-likeness and safety, unlike vincristine sulfate, which has high toxicity risks .
  • 1-Azuleneethanol, acetate’s low molecular weight (e.g., compared to tetraconazole) enhances membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Azuleneethanol, acetate in laboratory settings?

  • Methodology : Synthesis typically involves esterification of 1-Azuleneethanol with acetic anhydride or acetyl chloride under controlled conditions. A common approach includes:

Dissolving 1-Azuleneethanol in anhydrous dichloromethane.

Adding acetyl chloride dropwise at 0°C with a catalytic amount of pyridine to neutralize HCl byproducts.

Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Key Considerations : Monitor reaction progress using TLC or NMR. Ensure anhydrous conditions to prevent hydrolysis of the acetylating agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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